2-(Aminomethyl)-1-(tetrahydrofuran-3-yl)butan-1-ol
Description
2-(Aminomethyl)-1-(tetrahydrofuran-3-yl)butan-1-ol is a chiral secondary alcohol featuring a tetrahydrofuran (THF) ring substituted at position 3 and an aminomethyl group at position 2 of the butanol backbone. Its structure combines a saturated oxygen-containing heterocycle (THF) with a primary amine, conferring both hydrophilic and hydrogen-bonding properties. The molecule’s stereochemistry (two chiral centers at C1 and C2) is critical for its interactions in biological or synthetic systems.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(oxolan-3-yl)butan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
RBDZCROLJKCVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1CCOC1)O |
Origin of Product |
United States |
Biological Activity
2-(Aminomethyl)-1-(tetrahydrofuran-3-yl)butan-1-ol is an organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a tetrahydrofuran ring and an aminomethyl group, allows it to interact with various biological targets, making it a subject of interest for research into its therapeutic applications.
The molecular formula of this compound is C9H19NO2, with a molecular weight of 187.28 g/mol. The compound exhibits both hydrophilic and lipophilic characteristics due to the presence of hydroxyl and amine functional groups, which influence its solubility and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | JLQWIWBMNQWLAO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with target biomolecules. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions, while the hydroxyl group can facilitate interactions with enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity:
Studies have shown that derivatives of compounds similar to this compound possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and demonstrated minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .
2. Anti-inflammatory Effects:
Research has highlighted the anti-inflammatory potential of related compounds. For example, certain derivatives have been found to inhibit inflammatory responses in vitro, suggesting that this compound may also exhibit similar properties through modulation of inflammatory pathways .
3. Enzyme Inhibition:
The compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Case Study 1: Antimicrobial Evaluation
In a study assessing antimicrobial efficacy, derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial activity significantly, providing insights into structure-activity relationships (SAR) .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of tetrahydrofuran derivatives. The study utilized carrageenan-induced paw edema models in rodents to evaluate the anti-inflammatory effects, demonstrating that specific derivatives reduced inflammation significantly compared to control groups .
Comparison with Similar Compounds
3-Amino-1-(furan-2-yl)butan-1-ol (CAS: 1384533-85-0)
- Structural Differences: The THF ring in the target compound is replaced by a furan (unsaturated, aromatic) ring. The amino group is at position 3 instead of position 2, altering hydrogen-bonding geometry.
- The aminomethyl group in the target compound may enhance solubility in polar solvents compared to the primary amine in 3-amino-1-(furan-2-yl)butan-1-ol .
N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
- Structural Differences: The backbone is a pyrazole ring instead of butanol. A methylsulfanyl-pyrimidinyl substituent is present at position 4 of the pyrazole.
- Functional Similarities: Both compounds share the THF-3-yl group, which may contribute to similar solubility profiles.
- Synthetic Pathways :
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Stereochemical Considerations : The THF-3-yl group in the target compound introduces conformational constraints, as seen in the pyrazole derivative’s stereoisomerism . This could influence enantioselective interactions in drug-receptor binding.
- Synthetic Challenges : Unlike the pyrazole compound’s cycloaddition route , synthesizing the target molecule may require stereocontrolled methods to resolve its chiral centers.
- However, furan-containing analogs (e.g., 3-amino-1-(furan-2-yl)butan-1-ol) may exhibit divergent metabolic stability due to aromatic vs. saturated ether rings .
Preparation Methods
Cyclization and Functionalization Starting from Maleic Glycol
A green and industrially scalable method involves:
Step 1: Cyclization of Maleic Glycol to 2,5-Dihydrofuran
Maleic glycol is reacted in a fixed-bed reactor with catalysts such as modified montmorillonite, hydroxyapatite, or alumina at 120–150 °C for 6–12 hours to yield 2,5-dihydrofuran.
Step 2: Hydroformylation to 3-Formyltetrahydrofuran
2,5-Dihydrofuran undergoes hydroformylation in a high-pressure vessel with a metal catalyst, a cocatalyst (halogenated diphosphinium ion salt), and solvent at 50–100 °C under 0.1–3 MPa for 12–24 hours to produce 3-formyltetrahydrofuran.
Step 3: Reductive Amination to 3-Aminomethyltetrahydrofuran
The aldehyde is converted to the aminomethyl derivative by reductive amination using a hydroxyapatite-supported nickel catalyst under ammonia and hydrogen atmosphere at 40–60 °C and 0.1–1 MPa for 3–6 hours.
This route yields the aminomethyl tetrahydrofuran intermediate with clean processes, high conversion, and less waste generation, suitable for scale-up.
Halogenation of Tetrahydrofuran Followed by Amination
Another method involves:
Step 1: Reaction of Tetrahydrofuran with Acetic Acid Solution of Hydrogen Bromide
Tetrahydrofuran is reacted with HBr in acetic acid at 0–50 °C (preferably 10–25 °C) to form 4-bromo-1-acetoxyl butane. The molar ratio of tetrahydrofuran to HBr ranges from 1:1 to 50:1, with yields up to 93% and purity around 99.5% by GC.
Step 2: Nucleophilic Substitution with an Amine
The bromoacetoxyl intermediate is reacted with an amine (e.g., isopropyl amine) in the presence of alkali such as sodium carbonate or triethylamine to form the corresponding amino-substituted butanol derivative.
Step 3: Hydrolysis
Hydrolysis of the acetoxyl group yields the target amino alcohol.
This method is cost-effective, uses readily available starting materials, and provides high-purity products suitable for pharmaceutical synthesis.
Comparative Analysis of Preparation Routes
Reaction Conditions and Catalyst Details
| Step | Catalyst/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Maleic Glycol Cyclization | Modified montmorillonite, hydroxyapatite, alumina | 120–150 | Atmospheric | - | 6–12 h reaction time |
| Hydroformylation | Metal catalyst + halogenated diphosphinium ion salt | 50–100 | 0.1–3 | - | 12–24 h, nitrogen deoxygenation required |
| Reductive Amination | Hydroxyapatite supported nickel catalyst | 40–60 | 0.1–1 | - | 3–6 h, mixed ammonia and hydrogen gas |
| HBr Acetoxylation | Acetic acid solution of HBr | 0–50 (preferably 10–25) | Atmospheric | 83–93 | Vacuum distillation for purification |
| Amination | Alkali (Na2CO3, triethylamine) + amine | Room temp to 50 | Atmospheric | High | Accelerates reaction, simplifies work-up |
Spectroscopic Characterization (Example)
For 4-bromo-1-acetoxyl butane intermediate (from halogenation route), typical ^1H-NMR data (400 MHz, CDCl3) are:
- δ 4.05 (triplet, J = 6.4 Hz, 2H)
- δ 3.39 (triplet, J = 6.8 Hz, 2H)
- δ 1.99 (singlet, 3H)
- δ 1.86 (multiplet, 2H)
- δ 1.75 (multiplet, 2H)
This confirms the substitution pattern and purity (~99.5% by GC).
Summary and Recommendations
Among the reviewed methods, the cyclization of maleic glycol followed by hydroformylation and reductive amination offers a green, scalable, and relatively high-yielding route to the aminomethyl tetrahydrofuran core, which can be further elaborated to the target compound. The halogenation followed by amination and hydrolysis route is simpler and uses readily available reagents but involves corrosive HBr and multiple purification steps.
For industrial or large-scale synthesis, catalyst-supported processes with optimized reaction parameters and continuous flow setups are recommended to improve efficiency and product quality.
Q & A
Q. What are the primary synthetic routes for 2-(Aminomethyl)-1-(tetrahydrofuran-3-yl)butan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step strategies, including cycloaddition and functional group transformations . For example, tetrahydrofuran-3-yl intermediates can be prepared using chiral pool synthesis (e.g., starting from tetrahydrofuran derivatives) or via asymmetric catalysis . A key step involves introducing the aminomethyl group through reductive amination or nucleophilic substitution. Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) is critical for stereochemical control and yield. For instance, THF is often used as a solvent to stabilize intermediates during cycloaddition reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and stereochemistry?
- Methodological Answer :
- X-ray crystallography is essential for resolving stereochemistry, especially given the compound’s multiple chiral centers. Parameters such as θ angles (4.9–54.9°) and CuKα radiation (λ = 1.54178 Å) are used to determine bond lengths and angles .
- NMR spectroscopy (1H/13C) identifies functional groups (e.g., hydroxyl, aminomethyl) and stereoisomers. Deuterated solvents (e.g., DMSO-d6) enhance resolution for detecting coupling constants between adjacent protons.
- Mass spectrometry confirms molecular weight and fragmentation patterns, particularly for verifying synthetic intermediates.
Advanced Research Questions
Q. How do competing stereochemical outcomes arise during synthesis, and what strategies mitigate these challenges?
- Methodological Answer : Stereochemical ambiguity often stems from the tetrahydrofuran-3-yl group’s conformational flexibility and the aminomethyl group’s nucleophilic reactivity. For example, during cycloaddition, endo/exo selectivity can lead to diastereomers. To address this:
- Use chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived catalysts) to favor specific transition states.
- Optimize reaction temperature (e.g., low temperatures for kinetic control) and solvent polarity to stabilize intermediates .
- Employ HPLC with chiral columns or diastereomeric salt crystallization for enantiomer separation .
Q. What are the compound’s potential biochemical interactions, and how can its pharmacokinetic properties be evaluated?
- Methodological Answer :
- In vitro assays : Test affinity for biological targets (e.g., enzymes, receptors) via fluorescence polarization or surface plasmon resonance (SPR). The aminomethyl group may facilitate hydrogen bonding with active sites.
- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays to predict permeability. The compound’s logP value (calculated or measured via HPLC) and hydrogen-bond donors (e.g., hydroxyl, amine) influence BBB penetration .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated oxidation. LC-MS/MS tracks metabolite formation (e.g., oxidation of the tetrahydrofuran ring).
Q. How do structural modifications (e.g., substituting the tetrahydrofuran ring) alter reactivity or biological activity?
- Methodological Answer :
- Tetrahydrofuran ring modifications : Replace the oxygen atom with sulfur (yielding tetrahydrothiophene) to study electronic effects on nucleophilicity. Bromination or fluorination of the ring can enhance metabolic stability .
- Aminomethyl group substitution : Replace with bulkier amines (e.g., tert-butyl) to sterically hinder undesired side reactions.
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict how substitutions affect electronic properties (e.g., HOMO-LUMO gaps) and binding affinities .
Data Contradiction and Resolution
Q. How should researchers reconcile conflicting data on the compound’s stability under acidic/basic conditions?
- Methodological Answer : Stability studies in the literature may vary due to differences in protonation states of the amine group or solvent systems. To resolve contradictions:
- Conduct pH-dependent stability assays (e.g., incubate in buffers ranging from pH 1–12). Monitor degradation via HPLC.
- Compare results across solvents (e.g., aqueous vs. THF). The tetrahydrofuran ring’s acid sensitivity may lead to ring-opening in strongly acidic conditions .
Research Applications
Q. What role does this compound play in designing enzyme inhibitors or prodrugs?
- Methodological Answer : The hydroxyl and aminomethyl groups serve as handles for prodrug derivatization (e.g., esterification or amidation). For enzyme inhibition:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
